molecular formula C17H12ClN3O3 B1225645 4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide

4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide

Cat. No. B1225645
M. Wt: 341.7 g/mol
InChI Key: SSMDPFIXUPMLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide is a member of quinazolines.

Scientific Research Applications

Quinazoline Derivatives as H1-Antihistaminic Agents

Quinazoline derivatives have been investigated for their H1-antihistaminic activity, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. Notably, certain compounds in this class have been highlighted for their potential as new classes of H1-antihistamines due to their potent activity and minimal sedation compared to standard treatments like chlorpheniramine maleate (Alagarsamy et al., 2007) (Alagarsamy et al., 2009).

Anti-Fibrotic Potential

Research on quinazoline derivatives also extends to their pharmacokinetics and potential anti-fibrotic applications. Studies have shown that certain quinazoline compounds can suppress renal and hepatic fibrosis, indicating a promising avenue for the development of oral anti-fibrotic drugs (Kim et al., 2008).

Overview of Quinazoline in Medicinal Chemistry

Quinazolines are a significant class of compounds within medicinal chemistry, found in various natural alkaloids. The stability of the quinazolinone nucleus has led to the development of numerous bioactive derivatives, highlighting the compound class's versatility and potential for generating novel medicinal agents (Tiwary et al., 2016).

properties

Product Name

4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide

Molecular Formula

C17H12ClN3O3

Molecular Weight

341.7 g/mol

IUPAC Name

4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide

InChI

InChI=1S/C17H12ClN3O3/c1-9-12-6-14-15(24-8-23-14)7-13(12)20-17(19-9)21-16(22)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,21,22)

InChI Key

SSMDPFIXUPMLQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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